molecular formula C16H24N2O B5769829 3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide

3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide

Cat. No.: B5769829
M. Wt: 260.37 g/mol
InChI Key: WIYXYLKLXPQLHV-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide is an organic compound that belongs to the class of amides It is characterized by a cyclopentyl group attached to a propanamide backbone, with a dimethylamino phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide typically involves the reaction of cyclopentylamine with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, modulating their activity. The cyclopentyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopentyl-N-[4-(methylamino)phenyl]propanamide
  • 3-cyclopentyl-N-[4-(ethylamino)phenyl]propanamide
  • 3-cyclopentyl-N-[4-(dimethylamino)phenyl]butanamide

Uniqueness

3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide is unique due to the presence of the dimethylamino group, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-18(2)15-10-8-14(9-11-15)17-16(19)12-7-13-5-3-4-6-13/h8-11,13H,3-7,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYXYLKLXPQLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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